![molecular formula C9H17NO2 B033826 Ethyl 4-methylpiperidine-4-carboxylate CAS No. 103039-88-9](/img/structure/B33826.png)
Ethyl 4-methylpiperidine-4-carboxylate
Overview
Description
Ethyl 4-methylpiperidine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step .Molecular Structure Analysis
The molecular formula of Ethyl 4-methylpiperidine-4-carboxylate is C9H17NO2 . The InChI code is 1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 . The molecular weight is 171.24 g/mol .Chemical Reactions Analysis
During a long process (>2 h), the initially formed trans-isomer converts into a more stable cis-form . Therefore, a two-hour reaction was optimal for obtaining trans-piperidinones with a diastereomeric ratio up to 3:1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-methylpiperidine-4-carboxylate include a molecular weight of 171.24 g/mol , XLogP3-AA of 0.9 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 3 , Rotatable Bond Count of 3 , Exact Mass of 171.125928785 g/mol , Monoisotopic Mass of 171.125928785 g/mol , Topological Polar Surface Area of 38.3 Ų , and Heavy Atom Count of 12 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
Ethyl 4-methylpiperidine-4-carboxylate serves as a key intermediate in the synthesis of various therapeutic agents. Its piperidine ring is a common motif in many pharmaceuticals, and modifications to this core structure can lead to compounds with significant biological activity . For instance, it has been used in the development of dipeptidyl peptidase-4 inhibitors, which are important in the treatment of type 2 diabetes .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, this compound is utilized as a building block for more complex molecular structures. It’s particularly valuable in multicomponent reactions where it can be incorporated into diverse scaffolds, contributing to the synthesis of piperazine-based CCR5 antagonists, which are explored for their potential use in HIV treatment .
Pharmaceutical Research: Drug Discovery and Development
Within pharmaceutical research, Ethyl 4-methylpiperidine-4-carboxylate is explored for its role in the discovery and evaluation of new drugs. It’s part of the synthesis pathways for compounds tested against socially significant diseases, providing a platform for the development of novel medications .
Biochemistry: Chiral Optimization
The compound’s chiral properties are of interest in biochemistry, where enantiomerically pure substances are crucial. It can be used as a starting point for chiral optimization, which is essential in creating substances with desired biological activities .
Material Science: Heterocyclic Building Blocks
In material science, Ethyl 4-methylpiperidine-4-carboxylate is recognized as a heterocyclic building block. Its incorporation into materials can impart unique physical and chemical properties, potentially leading to the development of new materials with specialized functions .
Industrial Applications: Synthesis of Antitubercular Agents
Industrially, it finds application in the synthesis of antitubercular agents. The fight against tuberculosis requires the continuous development of effective drugs, and this compound provides a starting point for such syntheses .
Enzyme Inhibition: Targeting Enoyl-ACP Reductase
Ethyl 4-methylpiperidine-4-carboxylate derivatives are investigated for their potential as enzyme inhibitors, specifically targeting enoyl-ACP reductase. This enzyme is crucial in the fatty acid synthesis pathway of bacteria, making it a target for antibacterial drug development .
Neuropharmacology: GABAA Receptor Agonists
In neuropharmacology, derivatives of Ethyl 4-methylpiperidine-4-carboxylate are studied for their potential as GABAA receptor agonists. These receptors play a key role in the central nervous system, and agonists can have therapeutic applications in disorders such as anxiety and epilepsy .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSWDQLJWHKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598365 | |
Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylpiperidine-4-carboxylate | |
CAS RN |
103039-88-9 | |
Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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